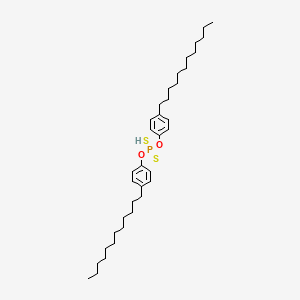
Bis(dodecylphenyl) hydrogen dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dodecylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C36H59O2PS2. It is a colorless or pale yellow liquid with a strong sulfurous odor. This compound is insoluble in water but can dissolve in organic solvents such as petroleum ether and benzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(dodecylphenyl) hydrogen dithiophosphate can be synthesized through the reaction of dodecylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
2 C12H25C6H4OH + P2S5→2 (C12H25C6H4O)2PS2H + H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps, such as distillation and filtration, to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dodecylphenyl) hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The hydrogen atom in the dithiophosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiophosphates.
Aplicaciones Científicas De Investigación
Bis(dodecylphenyl) hydrogen dithiophosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an additive in lubricants to improve their anti-wear properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of bis(dodecylphenyl) hydrogen dithiophosphate involves its interaction with metal surfaces, forming a protective film that reduces friction and wear. The compound’s sulfur atoms play a crucial role in this process by forming strong bonds with metal atoms, thereby preventing metal-to-metal contact and reducing wear. Additionally, the dodecylphenyl groups provide hydrophobic properties, enhancing the compound’s effectiveness as a lubricant additive .
Comparación Con Compuestos Similares
Similar Compounds
Zinc dialkyldithiophosphates (ZDDPs): These compounds are widely used as anti-wear additives in lubricants and share similar properties with bis(dodecylphenyl) hydrogen dithiophosphate.
Dialkyl dithiophosphinates: These compounds are used in flotation processes for metal ores and have similar sulfur-containing functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both lubrication and corrosion protection are required. Additionally, its ability to form strong bonds with metal surfaces sets it apart from other similar compounds .
Propiedades
Número CAS |
30304-41-7 |
|---|---|
Fórmula molecular |
C36H59O2PS2 |
Peso molecular |
619.0 g/mol |
Nombre IUPAC |
bis(4-dodecylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,40,41) |
Clave InChI |
KIHVMOUITFPOEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


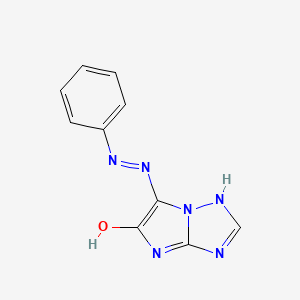
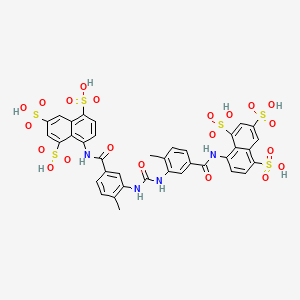
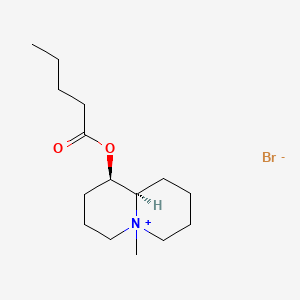
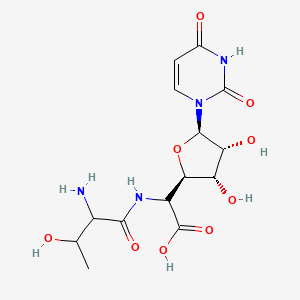
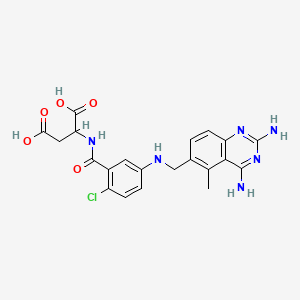
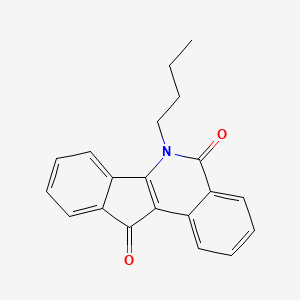
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
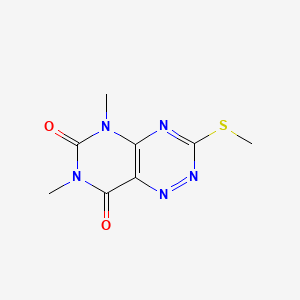

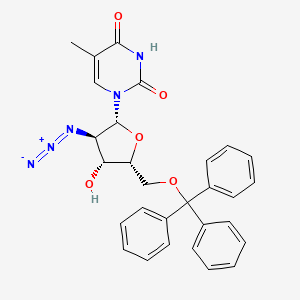
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
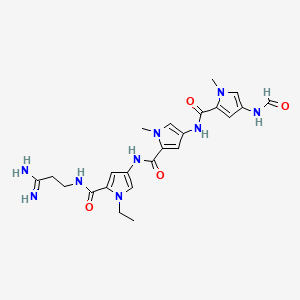
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
